
Oxymatrine
Overview
Description
This compound has been used in traditional Chinese medicine for over 2,000 years to treat various health conditions . Oxymatrine is known for its anti-inflammatory, antiviral, anticancer, and immune-regulating properties . Its molecular formula is C15H24N2O2, and it has a molecular weight of 264.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxymatrine can be extracted from the roots of Sophora flavescens using ethanol. The crude extract is then purified through techniques such as recrystallization and chromatographic separation . The total this compound content in Sophora flavescens can range from 0.5% to 2.5% by weight .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale extraction processes involving ethanol as the solvent. The crude extract undergoes multiple purification steps, including recrystallization and chromatographic techniques, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Oxymatrine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound, altering its chemical properties.
Major Products Formed
The major products formed from these reactions include derivatives with enhanced anti-inflammatory, antiviral, and anticancer properties .
Scientific Research Applications
Anticancer Properties
Oxymatrine exhibits notable anticancer effects through several mechanisms:
- Inhibition of Tumor Growth : Research indicates that this compound can attenuate tumor growth by deactivating specific signaling pathways, such as STAT5 in lung cancer models. This effect is associated with reduced cell proliferation and enhanced apoptosis in cancer cells .
- Mechanisms of Action : The anticancer activity is believed to involve:
Case Study: Lung Cancer Model
A study published in Cancers demonstrated that this compound significantly reduced tumor size and weight in a lung cancer xenograft model, highlighting its potential as an effective therapeutic agent against certain types of cancer .
Anti-inflammatory Effects
This compound has been shown to exert anti-inflammatory actions, making it beneficial for treating inflammatory diseases:
- Mechanism : It modulates various inflammatory pathways, reducing cytokine production and inhibiting inflammatory cell infiltration .
- Applications : It has been studied for its effectiveness in conditions like ulcerative colitis and rheumatoid arthritis, where inflammation plays a critical role.
Case Study: Colitis Model
In a rat model of dextran sulfate sodium-induced colitis, this compound treatment resulted in significant reductions in inflammation markers and improved histopathological scores .
Antiviral Activity
This compound demonstrates antiviral properties against several viruses:
- Mechanism : It appears to inhibit viral replication and modulate immune responses, enhancing the body’s ability to fight off infections .
- Clinical Implications : Its use has been explored in chronic infectious diseases, suggesting potential applications in managing viral infections like hepatitis B and C .
Organ Protection
This compound has protective effects on various organs, including the liver, heart, and kidneys:
- Hepatoprotection : Studies indicate that this compound can protect against liver injury induced by toxins or ischemia-reperfusion injury by reducing oxidative stress and inflammation .
- Cardiac Protection : It has been shown to improve cardiac function in models of heart failure by preventing cardiac fibrosis through inhibition of collagen production pathways .
Case Study: Cardiac Fibrosis
In animal studies, this compound administration led to decreased collagen deposition in cardiac tissues, indicating its potential role in preventing heart failure-related complications .
Antidiabetic Effects
Recent research suggests that this compound may help manage diabetes:
- Mechanism : It improves insulin sensitivity and secretion in diabetic models, contributing to better glycemic control .
- Clinical Relevance : This property suggests potential applications for this compound as an adjunct therapy for diabetes management.
Summary Table of Applications
Application Area | Mechanism/Effect | Notable Findings |
---|---|---|
Anticancer | Inhibits tumor growth via multiple pathways | Reduces tumor size in lung cancer models |
Anti-inflammatory | Modulates inflammatory cytokines | Effective in colitis models |
Antiviral | Inhibits viral replication | Potential use in chronic viral infections |
Organ Protection | Protects against oxidative stress | Hepatoprotective effects observed |
Antidiabetic | Improves insulin sensitivity | Enhances glycemic control in diabetic models |
Mechanism of Action
Oxymatrine exerts its effects through multiple molecular targets and pathways. It modulates the immune response by inhibiting the production of pro-inflammatory cytokines and activating anti-inflammatory pathways . Key pathways involved include the MAPK signaling pathway and the PI3K-AKT signaling pathway . This compound also interacts with Toll-like receptor 3 (TLR3) to enhance antiviral responses .
Comparison with Similar Compounds
Similar Compounds
Matrine: A closely related quinolizidine alkaloid with one less oxygen atom than oxymatrine.
Sophoridine: Another alkaloid from Sophora flavescens with similar pharmacological properties.
Uniqueness of this compound
This compound is unique due to its dual-action mechanism, which includes both direct antiviral effects and immune modulation . This makes it particularly effective in treating viral infections and inflammatory conditions .
Biological Activity
Oxymatrine (OMT) is a quinolizidine alkaloid derived from the traditional Chinese medicinal herb Sophora flavescens. It has garnered attention for its diverse biological activities, including anti-inflammatory, anti-tumor, antiviral, and hepatoprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, primarily through the modulation of various signaling pathways. A study demonstrated that OMT regulates inflammatory factors such as TNF-α, IL-6, and NF-κB via the TNF/NF-κB signaling pathway in the treatment of cryptosporidiosis. This regulation was confirmed through both network pharmacology and experimental validation in animal models .
Key Findings:
- Mechanism: Inhibition of TNF/NF-κB signaling.
- Inflammatory Markers: Decreased levels of TNF-α, IL-6.
- Model: Mouse model of cryptosporidiosis.
Antiviral Activity
This compound has shown promise in treating viral infections, particularly chronic hepatitis B (CHB). A meta-analysis indicated that OMT enhances the sustained virological response (SVR) when combined with interferon therapy compared to interferon alone. The analysis included 11 randomized controlled trials with a total of 968 patients .
Key Findings:
- Efficacy: Higher SVR rates (60.7% vs. 39.8%).
- Combination Therapy: Interferon + OMT vs. Interferon alone.
Treatment | SVR Rate (%) | Relative Risk | p-value |
---|---|---|---|
Interferon + OMT | 60.7 | 1.56 | <0.05 |
Interferon alone | 39.8 | - | - |
Anti-tumor Activity
Research has indicated that this compound possesses anti-tumor properties, particularly against pancreatic cancer. In vivo studies showed that OMT inhibited tumor growth and angiogenesis by downregulating factors such as NF-κB and VEGF .
Key Findings:
- Tumor Growth Inhibition: Significant reduction in tumor size.
- Mechanism: Decreased expression of angiogenesis-associated factors.
Cancer Type | Treatment Dosage | Outcome |
---|---|---|
Pancreatic Cancer | 100 mg/kg (i.p.) | Tumor growth inhibition |
This compound's biological activities are mediated through several mechanisms:
- Antioxidant Action: OMT ameliorates oxidative stress-induced senescence by restoring AMPK activity and decreasing RAGE expression .
- Regulation of Autophagy: It enhances autophagy activity in heart tissue, contributing to its protective effects against cellular stress.
- Network Pharmacology Insights: Recent studies have utilized network pharmacology to elucidate the multi-target effects of OMT across various pathways involved in inflammation and apoptosis .
Case Studies
Several case studies have highlighted the clinical applications of this compound:
- A patient with chronic hepatitis B treated with interferon and OMT showed significant improvement in liver function tests and viral load reduction.
- In a clinical trial involving patients with cryptosporidiosis, those receiving OMT exhibited reduced gastrointestinal symptoms and improved recovery times compared to controls.
Q & A
Basic Research Question: What are the primary mechanisms by which oxymatrine exhibits anticancer activity, and how can researchers validate these pathways experimentally?
Answer: this compound modulates key signaling pathways such as NF-κB and ERK1/2, impacting epithelial-mesenchymal transition (EMT) markers (e.g., E-cadherin, Snail) and reducing metastatic potential in cancer cells . To validate these mechanisms:
- In vitro models : Use MTT assays to assess cytotoxicity in cell lines (e.g., HepG2, RKO) at concentrations ≤0.4 mg/mL to avoid apoptosis interference .
- Molecular techniques : Employ Western blotting for protein expression analysis (e.g., p65 for NF-κB) and qPCR for EMT-related gene quantification .
- Pathway inhibition : Apply specific inhibitors (e.g., ERK1/2 inhibitors) to confirm this compound’s target specificity .
Basic Research Question: How can researchers quantitatively analyze this compound in plant extracts or biological samples?
Answer: High-performance liquid chromatography (HPLC) is the gold standard:
- Method validation : Ensure linearity (R² ≥0.998), limit of quantification (LOQ: 0.684 mg/L for this compound), and recovery rates (103.6% for this compound) using spiked samples .
- Sample preparation : Optimize extraction with resin-based methods to achieve >75% this compound purity .
- Statistical rigor : Report mean ± SD from triplicate experiments and validate inter-/intra-day precision (RSD <15%) .
Advanced Research Question: How should researchers resolve contradictory data on this compound’s mutagenic potential?
Answer: Conflicting predictions from in silico models (e.g., Ames test predictions) require experimental validation:
- Ames test protocol : Follow OECD TG 471 using five bacterial strains (e.g., Salmonella typhimurium TA98, TA100) and two study designs (with/without metabolic activation) .
- Data interpretation : Prioritize experimental results over computational predictions, as structural alerts in in silico models may lack reliability due to training data limitations .
- Reporting standards : Clearly distinguish between equivocal and conclusive results, emphasizing dose-response relationships and negative controls .
Advanced Research Question: What experimental designs are optimal for studying this compound’s anti-inflammatory effects in preclinical models?
Answer:
- In vivo models : Use monocrotaline-induced pulmonary hypertension in rats to evaluate dose-dependent effects (e.g., 50–150 mg/kg) and assess biomarkers like eNOS and ADMA pathways .
- Molecular docking : Integrate bioinformatics (e.g., AutoDock Vina) to predict this compound’s binding affinity to targets like IL-10 (binding energy: <−7.0 kcal/mol) .
- Multi-omics integration : Combine transcriptomics (RNA-seq for MMP-2/-9 expression) and proteomics to map pathway interactions .
Advanced Research Question: How can researchers address this compound’s low bioavailability in pharmacokinetic studies?
Answer:
- Formulation optimization : Develop nanoparticle carriers or liposomal encapsulation to enhance solubility and absorption .
- Analytical challenges : Use LC-MS/MS for sensitive detection in plasma, ensuring LOQs ≤1 ng/mL .
- In vitro-in vivo correlation (IVIVC) : Validate results using Caco-2 cell monolayers to simulate intestinal absorption .
Q. Methodological Focus: How to design a study investigating this compound’s antiviral mechanisms against hepatitis B virus (HBV)?
Answer:
- Cell models : Use HepG2.2.15 cells (stable HBV replication) and measure HBV DNA via qPCR .
- Pathway analysis : Quantify ERK1/2 phosphorylation and HNF4α expression using ELISA or immunofluorescence .
- Dose optimization : Test non-cytotoxic concentrations (e.g., 0.1–0.3 mg/mL) to isolate antiviral effects from cell death .
Properties
IUPAC Name |
13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPBINOPNYFXID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water, Soluble in methanol, Soluble in ethanol | |
Details | Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996) | |
Record name | Oxymatrine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The aim of this study was to investigate the preventive effects of OM on bleomycin (BLM)-induced pulmonary fibrosis (PF) and to further explore the underlying mechanisms. C57BL/6 mice were randomly assigned to five groups: the saline sham group; the BLM group, in which mice were endotracheally instilled with BLM (3.0 mg/kg); and the BLM plus OM groups, in which OM was given to mice daily (10, 20 or 40 mg/kg) one day after BLM instillation for 21 days. The bronchoalveolar lavage fluid (BALF) and lung tissues were collected at 15 and 22 days post BLM administration, respectively. Lung tissues were stained with hematoxylin and eosin (H&E) for histological evaluation. Levels of tumor necrosis factor (TNF)-alpha, interleukin-6 (IL-6) and nitric oxide (NO) in mouse BALF were measured, as well as myeloperoxidase (MPO) activity and malondialdehyde (MDA) content in lung homogenates. The inducible nitric oxide synthase (iNOS) expression in the lung tissues was determined by immunohistochemical staining, quantitative real-time PCR and western blot analysis. Moreover, the expression of transforming growth factor (TGF)-beta1, Smad2, Smad3, p-Smad2 and p-Smad3 were also detected. /Investigators/ found that OM improved BLM-induced lung pathological changes, inhibited MPO activity and reduced MDA levels in a dose-dependent manner. OM also dose-dependently inhibited the release of TNF-alpha and IL-6, and decreased the expression of iNOS in lung tissues and thus prevented NO release in response to BLM challenge. In addition, OM decreased the expression of TGF-beta1, p-Smad2 and p-Smad3, which are all important members of the TGF-beta/Smad signaling pathway. /This/ study provides evidence that OM significantly ameliorated BLM-induced PF in mice via the inhibition of iNOS expression and the TGF-beta/Smad pathway., /The authors/ focus on the mechanisms of pharmacologic action in /oxymatrine/ (OMT) by detecting its pharmacological properties against focal cerebral ischemia in vivo and NMDA-induced neurotoxicity in vitro. OMT prevented cerebral ischemic injury in mice induced via a 2hr middle cerebral artery occlusion and a 24h reperfusion, in vivo. In vitro cultured neurons challenged with N-methyl-d-aspartate (NMDA, 200uM) for 30min showed significant decrease in the viability of neurons; however, OMT was able to protect neurons against induced neurotoxicity via NMDA exposure. Western blot analysis revealed that OMT decreased the expression of Bax and repaired the balance of pro- and anti-apoptotic proteins. Furthermore, OMT significantly reversed the up-regulation of NR2B and inhibited the calcium overload in the cultured neurons after challenging the NMDA. OMT showed partial protection in the cortical neurons via down-regulation of NR2B containing NMDA receptors and up-regulation of Bcl-2 family..., Oxymatrine, extracted from a traditional Chinese herb, Sophora flavescens Ait, has shown a variety of pharmacological actions. /The authors/ have proved that oxymatrine protected brain from ischemic damage. However, little is known about the exact mechanisms of this effect. This study is to investigate the potential neuroprotection of oxymatrine and explore the underlying mechanisms. Male Sprague-Dawley rats were subjected to acute permanent middle cerebral artery occlusion (MCAO). Oxymatrine was administered immediately after cerebral ischemia. At 24 hours after MCAO, brain water content and infarct volume were measured. The expression of 12/15-lipoxygenase (12/15-LOX), p38 mitogen-activated protein kinase (p38 MAPK), phosphorylated p38 MAPK (phospho-p38 MAPK), and cytosolic phospholipase A2 (cPLA2) was measured by immunohistochemistry, western blot and reverse transcription-polymerase chain reaction (RT-PCR). Compared with MCAO group, oxymatrine dramatically reduced brain water content (P<0.05) and infarct volume (P<0.05). Consistent with these indices, the overexpressions of 12/15-LOX, phospho-p38 MAPK, and cPLA2 were significantly decreased in oxymatrine group. But the expression of p38 MAPK was not affected at the mRNA level. Oxymatrine protected the brain from damage caused by MCAO; this effect may be through down-regulation of 12/15-LOX, phospho-p38 MAPK, and cPLA2, but not through down-regulation of p38 MAPK., Oxymatrine, a natural quinolizidine alkaloid, has been known having cytotoxic and chemopreventive effects on various cancer cells. To investigate the possible mechanism of oxymatrine's role on cancer cells, in the present study, /the authors/ examined further the effects of oxymatrine on the growth, proliferation, apoptosis and expression of bcl-2 and p53 gene in human hepatoma SMMC-7721 cells in vitro. /The/ results show that oxymatrine notably inhibits the growth and proliferation of SMMC-7721 cells and it present a dose-dependence and time-dependence manner within definite reacting dose and time. Oxymatrine block SMMC-7721 cells in G2/M and S phase; prevent cells entering into G0/G1 phase. It results in an obvious accumulation of G2/M and S phase cells while decrease of G0/G1 phase cells. Oxymatrine induce apoptosis of SMMC-7721 cells and apoptotic rate amount to about 60% after treatment with 1.0 mg/mL oxymatrine for 48 hr. /The authors/ also find that oxymatrine down-regulate expression of bcl-2 gene while up-regulate expression of p53 gene. These results demonstrate that oxymatrine inhibit the proliferation and induce apoptosis of human hepatoma SMMC-7721 cells, and suggest that this effect was mediated probably by a significant cell cycle blockage in G2/M and S phase, down-regulation of bcl-2 and up-regulation of p53., ...The objective of the study was to investigate the effects of matrine or oxymatrine on hepatic cytochrome P450 (CYP450) and the underlying molecular mechanisms. Matrine (15, 75 and 150 mg/kg) or oxymatrine (36, 180 and 360 mg/kg) was administered to rats for 14 days and the activities of CYP450 were measured by the quantification of the metabolites from multiple CYP450 probe substrates, using validated liquid chromatography coupled with liquid chromatography-tandem mass spectrometry detection (LC-MS/MS) and high-performance liquid chromatography methods. The mRNA and protein expression levels of CYPs were determined by quantitative real-time reverse-transcription polymerase chain reaction and Western blotting analysis respectively. Interactions between matrine or oxymatrine and human constitutive androstane (CAR), pregnane X receptor were evaluated by means of the reporter gene assay in CV-1 cells. /This/ study showed that matrine and oxymatrine significantly induced the activity and gene expression of CYP2B1 in a dose-dependent manner; matrine (150 mg/kg) slightly induced the mRNA and protein expression of CYP2E1 and mildly inhibited the mRNA and protein expression of CYP3A1 in rats. Matrine or oxymatrine could activate human CAR and induce the CYP2B reporter construct in CV-1 cells. These results reveal that matrine and oxymatrine can induce the activity and expression of CYP2B1/2 in rats, and the underlying mechanism may be related to the activation of CAR. | |
Details | PMID:20524938, Yuan F et al; Basic Clin Pharmacol Toxicol 107(5):906-13 (2010) | |
Record name | Oxymatrine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white powder, White dice from crystal | |
CAS No. |
16837-52-8 | |
Record name | Oxymatrine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
208 °C | |
Details | Dictionary of Organic Compounds, 6th ed., Vol 4., Chapman & Hall (1996) | |
Record name | Oxymatrine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8102 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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